2-(4-chlorophenoxy)-N-({5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)acetamide 2-(4-chlorophenoxy)-N-({5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15355331
InChI: InChI=1S/C18H17ClN4O5S/c19-12-3-5-13(6-4-12)27-10-15(24)21-9-17-22-23-18(28-17)29-11-16(25)20-8-14-2-1-7-26-14/h1-7H,8-11H2,(H,20,25)(H,21,24)
SMILES:
Molecular Formula: C18H17ClN4O5S
Molecular Weight: 436.9 g/mol

2-(4-chlorophenoxy)-N-({5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)acetamide

CAS No.:

Cat. No.: VC15355331

Molecular Formula: C18H17ClN4O5S

Molecular Weight: 436.9 g/mol

* For research use only. Not for human or veterinary use.

2-(4-chlorophenoxy)-N-({5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)acetamide -

Specification

Molecular Formula C18H17ClN4O5S
Molecular Weight 436.9 g/mol
IUPAC Name 2-(4-chlorophenoxy)-N-[[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]acetamide
Standard InChI InChI=1S/C18H17ClN4O5S/c19-12-3-5-13(6-4-12)27-10-15(24)21-9-17-22-23-18(28-17)29-11-16(25)20-8-14-2-1-7-26-14/h1-7H,8-11H2,(H,20,25)(H,21,24)
Standard InChI Key IZAWRMCLIRRFBK-UHFFFAOYSA-N
Canonical SMILES C1=COC(=C1)CNC(=O)CSC2=NN=C(O2)CNC(=O)COC3=CC=C(C=C3)Cl

Introduction

The compound 2-(4-chlorophenoxy)-N-({5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)acetamide is a complex organic molecule featuring a chlorophenoxy group, a furan moiety, and an oxadiazole structure. This unique combination of functional groups contributes to its diverse chemical properties and potential biological activities. The molecular formula and weight of this compound are not explicitly provided in the available literature, but it is noted to have a molecular weight of approximately 373.84 g/mol in some contexts.

Synthesis and Preparation

The synthesis of 2-(4-chlorophenoxy)-N-({5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)acetamide involves multiple steps, each requiring careful optimization to ensure high yields and purity of the final product. While specific synthesis protocols are not detailed in the available literature, the complexity of the molecule suggests that it would involve reactions such as condensation, cyclization, and substitution reactions.

Potential Biological Activities

Research on compounds similar to 2-(4-chlorophenoxy)-N-({5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)acetamide indicates potential biological activities. These may include:

  • Pharmacological Effects: The presence of multiple functional groups suggests that this compound could interact with various biological targets, potentially leading to therapeutic effects.

  • Toxicity and Safety: Further studies are needed to assess the safety profile and potential toxicity of this compound.

Comparison with Similar Compounds

Several compounds share structural similarities with 2-(4-chlorophenoxy)-N-({5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)acetamide. These include:

Compound NameMolecular FormulaKey Features
5-(4-Chlorophenoxy)-furan-2-carbaldehydeC12H9ClOContains a furan and chlorophenoxy group but lacks the complex oxadiazole structure .
1-(4-Chlorophenoxy)-3-(furan-2-carbonyl)ureaC12H10ClN3O3Similar functional groups but different core structure (urea instead of amide).
1-(Furan-2-carbonyl)-4-chlorobenzenesulfonamideC13H12ClN3O3SContains sulfonamide but lacks oxadiazole; different biological activity profile.

These comparisons highlight the unique properties of 2-(4-chlorophenoxy)-N-({5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)acetamide, which may confer distinct advantages for therapeutic applications.

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